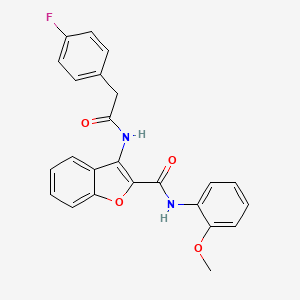

3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[2-(4-fluorophenyl)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4/c1-30-20-9-5-3-7-18(20)26-24(29)23-22(17-6-2-4-8-19(17)31-23)27-21(28)14-15-10-12-16(25)13-11-15/h2-13H,14H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOYMEXDOVDIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization to form the benzofuran ring.

Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Acetamido Group Formation: The acetamido group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Methoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohols or amines.

Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its unique pharmacological properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups could enhance binding affinity and specificity to the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-(4-chlorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

- 3-(2-(4-bromophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

- 3-(2-(4-methylphenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide may confer unique properties such as increased metabolic stability and enhanced binding interactions with biological targets compared to its chlorophenyl, bromophenyl, or methylphenyl analogs.

Biological Activity

3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C₂₁H₂₃FNO₃

- Molecular Weight : 353.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : It potentially acts on various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide have been evaluated for their effectiveness against various bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 20 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | TBD | TBD |

These findings suggest that the compound may possess comparable or superior antimicrobial activity relative to established antibiotics.

Anticancer Activity

Research indicates that benzofuran derivatives have shown promise as anticancer agents. For example, a study demonstrated that similar compounds reduced cell viability in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Ranged from 5 to 15 µM for related compounds.

This suggests that 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide may also exhibit anticancer properties.

Case Studies

- Hypolipidemic Effects : A study conducted on hyperlipidemic rats showed that related benzofuran derivatives significantly reduced triglyceride levels at a dosage of 15 mg/kg body weight after 24 hours . This indicates potential applications in managing lipid disorders.

- Cytotoxicity Assessment : In vitro studies on glioma cells revealed that compounds structurally similar to the target compound induced cell death through multiple mechanisms, including apoptosis and necroptosis . This highlights the need for further investigation into the specific pathways involved in the action of 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide.

Research Findings Summary

The biological activity of 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is supported by several research findings:

- Antimicrobial Activity : Potential effectiveness against various pathogens.

- Anticancer Properties : Induces cell death in cancer cell lines.

- Lipid Regulation : Reduces triglyceride levels in animal models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(4-fluorophenyl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, and how can yield be improved?

- The compound is synthesized via multi-step processes, including benzofuran core functionalization, amide coupling, and substituent introduction. Key steps involve:

- Benzofuran core preparation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to attach the 4-fluorophenylacetamido group to the benzofuran ring .

- Methoxyphenyl substitution : Nucleophilic aromatic substitution or Ullmann-type coupling for N-(2-methoxyphenyl) addition .

- Yield optimization : Employ continuous flow reactors for precise temperature control and reduced side reactions (yields >75% reported) .

Q. How is structural characterization performed for this compound, and what analytical methods are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, benzofuran aromatic protons at δ 7.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 447.142 observed) .

- X-ray crystallography : Resolves stereoelectronic effects of the fluorophenyl and methoxyphenyl groups on benzofuran planarity .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity, and what SAR trends exist?

- Fluorine vs. chlorine : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase targets), while chlorine increases steric bulk, reducing solubility but improving metabolic stability .

- Methoxy position : 2-Methoxyphenyl improves blood-brain barrier penetration compared to 3- or 4-methoxy analogs in neuroactivity assays .

- Data-driven SAR : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinity changes .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability across cancer cell lines) be resolved?

- Assay standardization : Control for cell line-specific factors (e.g., P-glycoprotein expression in MCF-7 vs. HepG2) using ATP-based viability assays .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated methoxyphenyl derivatives) that contribute to off-target effects .

- Structural analogs : Compare with 3-(2-(4-chlorophenyl)acetamido) analogs to isolate halogen-dependent mechanisms .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

- Target identification : Combine chemoproteomics (activity-based protein profiling) and CRISPR-Cas9 knockout screens to pinpoint kinase or GPCR targets .

- Pathway analysis : RNA-seq profiling post-treatment identifies dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) .

- In vivo validation : Use xenograft models with PDX (patient-derived xenograft) tumors to assess efficacy and toxicity .

Methodological Guidance

Q. What strategies mitigate solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to achieve >1 mM solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in cell culture .

Q. How can computational modeling guide derivative synthesis?

- Quantum mechanics (QM) : Calculate Fukui indices to predict reactive sites for electrophilic substitution .

- Pharmacophore modeling : Align derivatives with known kinase inhibitors (e.g., imatinib) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.